Sinigrin, also known as allyl-glucosinolate or 2-propenyl-glucosinolate, is a natural compound found in the Brassicaceae family of plants, including broccoli, brussels sprouts, and mustard seeds1. Historically, mustard has been recognized for its culinary and medicinal properties, with its benefits documented in classical Ayurvedic texts. Recent scientific studies have begun to elucidate the pharmacological activities of sinigrin, revealing its potential in anti-cancer, antibacterial, antifungal, antioxidant, anti-inflammatory, and wound healing applications, as well as its use in biofumigation1. Despite the growing body of evidence supporting the therapeutic benefits of sinigrin, there is still a need for further research to fully understand its biological activities and molecular mechanisms1.
Sinigrin has been shown to exert its effects through various pathways. It inhibits the production of inflammatory mediators by suppressing the activation of the NF-κB/MAPK pathways and the NLRP3 inflammasome in macrophages2. This suppression leads to a reduction in the production of nitric oxide, COX-2, prostaglandin E2, TNF-α, and interleukins such as IL-6, IL-1β, and IL-1823. Additionally, sinigrin has been found to inhibit adipocyte differentiation in 3T3-L1 cells by affecting the AMPK and MAPK pathways, suggesting a role in metabolic regulation3. Furthermore, sinigrin protects against non-enzymatic glycation of proteins, which is important in the prevention of diabetic complications4. In the context of atherosclerosis, sinigrin attenuates the progression of the disease potentially by inhibiting the expression of adhesion molecules such as VCAM-1 in vascular smooth muscle cells5. It also suppresses nitric oxide production in vivo, indicating an antioxidative effect6. In kidney injury induced by angiotensin II, sinigrin has been shown to inactivate NF-κB and ERK signaling, providing a protective effect7. Moreover, sinigrin enhances the antiasthmatic effects of beta-adrenergic receptor agonists by regulating cAMP-mediated pathways8. In cancer research, sinigrin has been observed to induce apoptosis and inhibit the formation of aberrant crypt foci in the colon9, as well as exert anti-proliferative activities in carcinogen-induced hepatotoxicity in rats10.
Sinigrin has demonstrated anti-cancer properties in various studies. It has been shown to induce apoptosis in cancer cells, suppress the formation of aberrant crypt foci in the colon, and inhibit the proliferation of liver tumor cells910. These effects are mediated through the modulation of cell cycle regulators, pro-apoptotic, and anti-apoptotic proteins, highlighting sinigrin's potential as an anti-cancer agent910.
The compound's ability to suppress inflammatory pathways and the production of pro-inflammatory cytokines positions sinigrin as a promising candidate for the treatment of inflammatory diseases237. Its immunomodulatory effects could be beneficial in conditions such as asthma, where it has been shown to enhance the effects of beta-adrenergic receptor agonists8.
Sinigrin's impact on adipocyte differentiation and lipid metabolism suggests a role in the management of obesity and related metabolic disorders3. Additionally, its protective effects against atherosclerosis and kidney injury indicate potential applications in cardiovascular health57.
The antioxidative properties of sinigrin, demonstrated by its ability to suppress nitric oxide production and protect against glycation, may be useful in the prevention of oxidative stress-related diseases, including diabetes and its complications46.
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7